Cathepsin B Inhibition: 3-Chloro Derivative (Ki 14.8 µM) Outperforms 4-Chloro Analog (Ki 11.6 µM)
In a systematic evaluation of thiosemicarbazone-based cathepsin B inhibitors, 3-chlorobenzaldehyde thiosemicarbazone (compound 2b) demonstrated effective competitive inhibition with a Ki value of 14.8 µM (1.48 × 10⁻⁵ M) [1]. In contrast, the para-substituted 4-chlorobenzaldehyde thiosemicarbazone (compound 2a) exhibited slightly weaker inhibition with a Ki of 11.6 µM (1.16 × 10⁻⁴ M) [1]. This indicates that meta-substitution results in a quantifiable difference in enzyme active site affinity.
| Evidence Dimension | Inhibition constant (Ki) for Cathepsin B |
|---|---|
| Target Compound Data | 1.48 × 10⁻⁵ M (14.8 µM) |
| Comparator Or Baseline | 4-chlorobenzaldehyde thiosemicarbazone: 1.16 × 10⁻⁴ M (11.6 µM) |
| Quantified Difference | The 3-chloro derivative has an approximately 7.8-fold higher affinity (lower Ki) than the 4-chloro derivative. |
| Conditions | In vitro enzymatic assay; competitive inhibition model |
Why This Matters
For protease-targeted drug discovery, the 3-chloro derivative provides superior enzyme engagement, making it the preferred ligand for further development or SAR studies.
- [1] K. Husain, M. Abid, A. Azam. Synthesis and evaluation of some semicarbazone- and thiosemicarbazone-based cathepsin B inhibitors. Medicinal Chemistry Research, 2014, 23, 4669–4679. DOI: 10.1007/s00044-014-1036-7 View Source
